Jtc-801

Vue d'ensemble

Description

. Ce récepteur est impliqué dans divers processus liés aux réponses de douleur et d'inflammation. JTC-801 est principalement utilisé dans la recherche scientifique, en particulier dans des études liées à la gestion de la douleur et à la douleur neuropathique .

Mécanisme D'action

Target of Action

JTC-801 is a selective antagonist for the nociceptin receptor, also known as the ORL-1 receptor . This receptor was the fourth opioid receptor to be discovered and is still the least understood . The nociceptin receptor has complex effects which are involved in many processes involved in pain and inflammation responses .

Mode of Action

This compound interacts with its primary target, the nociceptin receptor, by blocking it . This interaction results in analgesic effects in a variety of animal studies . The activation of the nociceptin receptor can either increase or reduce pain depending on the dose . Therefore, by blocking this receptor, this compound can control the pain response.

Biochemical Pathways

This compound has been found to regulate the phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT) signaling pathway . This pathway is involved in many cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it critical for cancer development . By suppressing this pathway, this compound can potentially control the growth and spread of cancer cells .

Pharmacokinetics

It is known that this compound is an orally active drug . This suggests that it can be absorbed through the digestive tract, distributed throughout the body, metabolized, and then excreted. The oral activity of this compound also indicates its good bioavailability.

Result of Action

This compound produces analgesic effects in a variety of animal studies, and is particularly useful for neuropathic pain and allodynia associated with nerve injury . In addition to its analgesic effects, this compound has demonstrated promising anticancer effects. For example, it has been found to inhibit the proliferation and metastasis of the Hep G2 hepatoblastoma cell line .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs acting at the nociceptin receptor may influence the effects of this compound . Furthermore, the specific characteristics of the patient’s body, such as the state of their liver for drug metabolism, can also affect the action of this compound.

Analyse Biochimique

Biochemical Properties

JTC-801 plays a significant role in biochemical reactions by selectively inhibiting the nociceptin receptor. This receptor is involved in various physiological processes, including pain modulation and inflammation responses. This compound interacts with the nociceptin receptor by binding to it and blocking its activity, which can either increase or reduce pain depending on the dose . Additionally, this compound has been shown to influence the effects of traditional analgesics such as nonsteroidal anti-inflammatory drugs (NSAIDs), μ-opioid agonists, and cannabinoids .

Cellular Effects

This compound has demonstrated various effects on different cell types and cellular processes. For instance, it has been shown to inhibit the proliferation and metastasis of Hep G2 hepatoblastoma cells by regulating the phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT) signaling pathway . This compound also induces apoptosis in these cells by decreasing the expression of anti-apoptotic proteins and increasing the expression of pro-apoptotic proteins . Furthermore, this compound has been reported to suppress the growth of triple-negative breast cancer cells by downregulating cell cycle- and amino acid metabolism-related pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the nociceptin receptor and antagonizing its activity. This interaction inhibits the binding of nociceptin to the receptor, thereby blocking the downstream signaling pathways that are involved in pain and inflammation responses . This compound also affects the PI3K/AKT signaling pathway, which plays a crucial role in cell survival, proliferation, and apoptosis . Additionally, this compound has been shown to induce a pH-dependent cell death process called alkaliptosis in pancreatic cancer cells by modulating the NF-κB-CA9 and ATP6V0D1-STAT3 signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, in in vitro studies, this compound completely antagonized the suppression of nociceptin on forskolin-induced accumulation of cyclic AMP in ORL1 receptor-expressing HeLa cells . In in vivo studies, this compound demonstrated potent anti-nociceptive effects in acute pain models, with its efficacy observed over a range of dosages and administration routes . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been noted in various studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a rat model of post-traumatic stress disorder (PTSD), this compound was administered at a dosage of 6 mg/kg once daily, which reversed symptoms of pain and anxiety . In other studies, this compound demonstrated anti-nociceptive effects in mice at dosages as low as 0.01 mg/kg when administered intravenously and 1 mg/kg when administered orally . High doses of this compound may lead to toxic or adverse effects, although specific details on these effects are limited .

Metabolic Pathways

This compound is involved in various metabolic pathways, including the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation . Additionally, this compound has been shown to suppress the opioid receptor-like1 receptor/phosphatidylinositol 3-kinase/protein kinase B/nuclear factor (NF)-κB-mediated carbonic anhydrase 9 signaling pathway . The compound also affects metabolic flux and metabolite levels by downregulating cell cycle- and amino acid metabolism-related pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. As an orally active drug, this compound can be absorbed and distributed systemically . The specific transporters or binding proteins involved in its distribution have not been extensively studied. Its ability to cross the blood-brain barrier and exert central effects suggests that it may interact with transporters or binding proteins that facilitate its localization in the central nervous system .

Subcellular Localization

The subcellular localization of this compound has not been extensively characterized. Its activity as a nociceptin receptor antagonist suggests that it may localize to cellular compartments where the nociceptin receptor is expressed, such as the plasma membrane and intracellular vesicles

Méthodes De Préparation

La synthèse du JTC-801 implique plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :

Formation du noyau quinoléine : La synthèse commence par la formation de la structure du noyau quinoléine.

Introduction du groupe amino : Un groupe amino est introduit en position 4 du cycle quinoléine.

Fixation du fragment benzamide :

Les méthodes de production industrielle du this compound ne sont pas largement documentées, mais la synthèse implique généralement des techniques de synthèse organique standard et des méthodes de purification pour atteindre une pureté élevée .

Analyse Des Réactions Chimiques

JTC-801 subit diverses réactions chimiques, notamment:

Oxydation : this compound peut subir des réactions d'oxydation, en particulier au niveau du groupe amino et du cycle quinoléine.

Réduction : Le composé peut être réduit dans des conditions spécifiques, affectant le cycle quinoléine et le fragment benzamide.

Substitution : this compound peut participer à des réactions de substitution, où des groupes fonctionnels sur le cycle quinoléine ou le fragment benzamide sont remplacés par d'autres groupes.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium, et divers catalyseurs pour faciliter les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment:

Gestion de la douleur : this compound est utilisé pour étudier les mécanismes de la douleur et développer de nouvelles thérapies de gestion de la douleur.

Recherche sur le cancer : Le composé a été évalué pour son utilisation potentielle dans le traitement du cancer, en particulier pour inhiber la croissance des cellules de mélanome par l'intermédiaire des voies de signalisation PI3K/Akt/mTOR.

Neurosciences : This compound est utilisé pour étudier le rôle du récepteur de la nociceptine dans divers processus et troubles neurologiques.

Mécanisme d'action

This compound exerce ses effets en antagonisant sélectivement le récepteur de la nociceptine . Ce récepteur est impliqué dans la modulation des réponses de douleur et d'inflammation. En bloquant ce récepteur, this compound peut réduire les signaux de douleur et l'inflammation. Le composé influence également d'autres cibles moléculaires et voies, telles que les voies de signalisation PI3K/Akt/mTOR, qui sont impliquées dans la croissance et la survie cellulaires .

Applications De Recherche Scientifique

JTC-801 has several scientific research applications, including:

Pain management: this compound is used to study pain mechanisms and develop new pain management therapies.

Neuroscience: This compound is used to investigate the role of the nociceptin receptor in various neurological processes and disorders.

Comparaison Avec Des Composés Similaires

JTC-801 est unique par rapport aux autres antagonistes du récepteur de la nociceptine en raison de sa grande sélectivité et de son efficacité dans la réduction de la douleur neuropathique . Des composés similaires comprennent:

LY-2940094 : Un antagoniste du récepteur de la nociceptine utilisé dans la recherche pour ses propriétés analgésiques.

SB-612,111 : Un composé présentant des effets antagonistes similaires sur le récepteur de la nociceptine.

This compound se démarque par son affinité de liaison spécifique et son efficacité dans divers modèles de douleur .

Propriétés

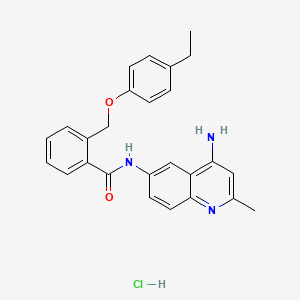

IUPAC Name |

N-(4-amino-2-methylquinolin-6-yl)-2-[(4-ethylphenoxy)methyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O2.ClH/c1-3-18-8-11-21(12-9-18)31-16-19-6-4-5-7-22(19)26(30)29-20-10-13-25-23(15-20)24(27)14-17(2)28-25;/h4-15H,3,16H2,1-2H3,(H2,27,28)(H,29,30);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQLIYKXNAXKMBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415525 | |

| Record name | JTC-801 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244218-51-7 | |

| Record name | JTC-801 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244218517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JTC-801 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 244218-51-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | JTC-801 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I21WLZ2FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

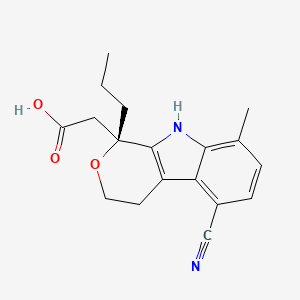

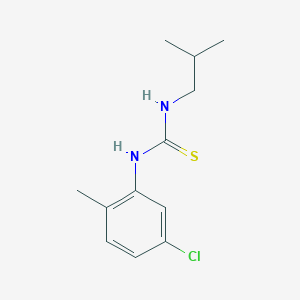

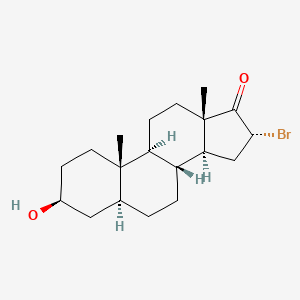

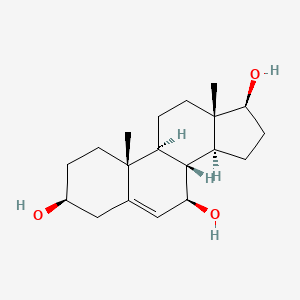

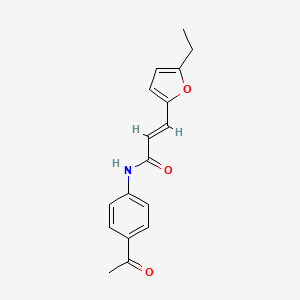

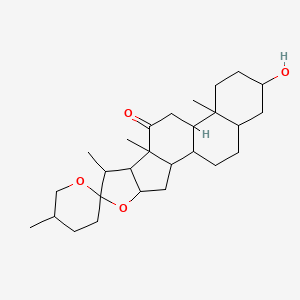

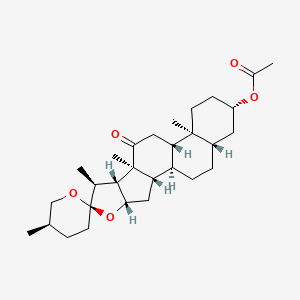

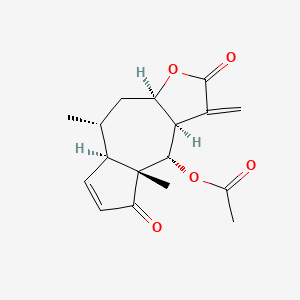

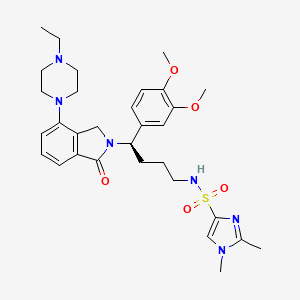

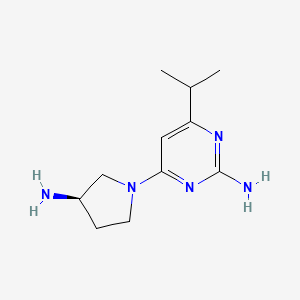

Feasible Synthetic Routes

Q1: What is the primary molecular target of JTC-801?

A1: this compound acts as a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. [, , , , , , , , , , , , , , , , , , , , , , ]

Q2: What type of receptor is the NOP receptor?

A2: The NOP receptor is a G-protein coupled receptor (GPCR) closely related to the classical opioid receptors. [, , , , , , , ]

Q3: How does this compound's antagonism of the NOP receptor impact intracellular signaling?

A3: this compound binding to the NOP receptor prevents the actions of its endogenous ligand, nociceptin/orphanin FQ (N/OFQ). This, in turn, can modulate various downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway. [, , , , , ]

Q4: Does this compound show any agonist activity at the NOP receptor?

A4: While generally considered an antagonist, studies have shown that in specific contexts, such as with constitutively active NOP receptors, this compound can exhibit inverse agonist activity, leading to increased calcium current amplitude. [, ]

Q5: What is the full chemical name of this compound?

A6: The full chemical name of this compound is N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide. [, ]

Q6: Is there information available about the molecular weight or formula of this compound?

A6: The provided research abstracts do not disclose the molecular formula or weight of this compound.

Q7: Are there any studies describing the spectroscopic characteristics of this compound?

A7: The research abstracts provided do not offer details on the spectroscopic data for this compound.

Q8: What are the primary pharmacological effects observed with this compound?

A9: this compound primarily demonstrates anti-nociceptive (pain-reducing) and anxiolytic (anxiety-reducing) effects in various animal models. [, , , , , , , , , , ]

Q9: What types of pain models has this compound been studied in?

A10: this compound has shown efficacy in models of acute pain, inflammatory pain, and neuropathic pain, including formalin-induced pain, paclitaxel-induced neuropathic pain, and pain following spinal nerve injury. [, , , , , , , , , ]

Q10: How does this compound affect N/OFQ levels in the brain?

A11: Studies indicate that chronic administration of this compound, particularly in conjunction with cannabinoid agonists like WIN 55,212-2, can lead to increased N/OFQ levels in specific brain regions, such as the amygdala, periaqueductal gray, and nucleus raphe magnus. []

Q11: Has this compound demonstrated efficacy in models beyond pain?

A12: Yes, this compound has shown promising results in preclinical models of cancer, specifically inhibiting the proliferation and metastasis of hepatoblastoma, osteosarcoma, ovarian cancer, and melanoma cells. [, , , ]

Q12: What is the proposed mechanism behind the anti-cancer effects of this compound?

A13: this compound appears to exert anti-cancer effects by modulating the PI3K/AKT signaling pathway, leading to decreased proliferation, increased apoptosis, and reduced invasion and migration of cancer cells. [, , , ]

Q13: Has the structure-activity relationship of this compound been investigated?

A14: While the provided research abstracts do not detail specific SAR studies, the development of this compound from earlier non-peptide NOP ligands suggests that modifications to optimize its potency, selectivity, and pharmacological properties were undertaken. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(diphenoxyphosphorylamino)ethyl-[10-[2-(diphenoxyphosphorylamino)ethyl-dimethylazaniumyl]decyl]-dimethylazanium dibromide](/img/structure/B1673021.png)